(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one (3S)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one is a natural product found in Silybum marianum with data available.
Brand Name: Vulcanchem
CAS No.: 72581-71-6
VCID: VC21334627
InChI: InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25?/m1/s1
SMILES: COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Molecular Formula: C25H22O10
Molecular Weight: 482.4 g/mol

(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

CAS No.: 72581-71-6

Cat. No.: VC21334627

Molecular Formula: C25H22O10

Molecular Weight: 482.4 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one - 72581-71-6

CAS No. 72581-71-6
Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
IUPAC Name (3S)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25?/m1/s1
Standard InChI Key FDQAOULAVFHKBX-NFUGKBHHSA-N
Isomeric SMILES COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
SMILES COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Canonical SMILES COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Melting Point 239 - 241 °C

Chemical Identity and Structural Characteristics

Structural Overview

The compound (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one features a complex molecular architecture with multiple functional groups. At its core is a 2,3-dihydrochromen-4-one (flavanone) skeleton with specific stereochemistry at the 2R and 3R positions . The compound incorporates a benzodioxin moiety connected to a hydroxylated and methoxylated phenyl ring, creating a multi-cyclic structure with numerous hydroxyl groups that contribute to its chemical reactivity and biological properties . The presence of these hydroxyl groups also suggests potential antioxidant activity, which is characteristic of many flavonoids.

Stereochemistry

The stereochemical designation in the compound's name indicates specific three-dimensional configurations at carbon centers, specifically the 2R,3R configuration in the dihydrochromen-4-one core and the configurations at the benzodioxin substituent . This precise stereochemistry is crucial for the compound's molecular recognition properties and biological activity, as different stereoisomers of the same compound can exhibit markedly different biological effects and potencies.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, this flavonoid derivative demonstrates properties consistent with other complex flavonoids. The following table summarizes the key physicochemical properties of the compound:

PropertyValueSource
Molecular WeightApproximately 658.6 g/mol
XLogP3-AA4.2
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count13
Rotatable Bond Count9
Exact Mass658.16864101 Da

The high number of hydrogen bond donors and acceptors indicates substantial potential for intermolecular interactions, which may influence the compound's solubility, bioavailability, and binding to biological targets. The relatively high XLogP3 value suggests moderate lipophilicity, which could affect its membrane permeability and distribution in biological systems .

Relationship to Flavonoid Family

Classification Within Flavonoids

This compound belongs to the broader family of flavonoids, which are a diverse group of natural substances with variable phenolic structures found in fruits, vegetables, grains, bark, roots, stems, flowers, tea, and wine . Flavonoids are classified into several subgroups including flavanones, flavones, isoflavones, flavonols, and others based on their basic structure . The compound appears to be a complex flavanone derivative with additional structural modifications that distinguish it from simpler flavonoids.

Structural Comparison with Related Flavonoids

When compared to simpler flavonoids such as 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one (dihydrokaempferol), this compound exhibits greater structural complexity due to the addition of the benzodioxin moiety and methoxy group . This structural elaboration likely modifies its biological activity profile compared to simpler flavonoids, potentially enhancing certain properties while diminishing others, a common phenomenon in structure-activity relationships of flavonoids.

Synthesis and Preparation Methods

Synthetic Approaches

Spectroscopic Characterization

Mass Spectrometry Insights

Related flavonoids show characteristic mass spectrometry fragmentation patterns. For example, dihydrokaempferol exhibits major fragment ions at m/z 125.0265, 177.0584, and 151.0059, among others . The compound would likely show more complex fragmentation patterns reflecting its additional structural elements, but might share some common fragment ions with simpler flavonoids.

Research Applications and Future Directions

Current Research Interests

Compounds similar to the one under discussion have been investigated for various applications including gene expression modulation in cancer research, effects on cell proliferation, and enzyme inhibition studies . Silibinin, which shares some structural similarities with complex flavonoids, has been studied for its effects on gene expression levels of proteins involved in chromatin regulations of prostate cancer, using techniques such as real-time polymerase chain reaction (RT-PCR) .

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